2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C10H17NO/c11-6-9(3-4-9)10(12)2-1-7-5-8(7)10/h7-8,12H,1-6,11H2 |
InChI Key |
UWHNFAQYFVYAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)(C3(CC3)CN)O |
Origin of Product |
United States |
Preparation Methods
(a) Cycloaddition Strategy: (3 + 2) Annulation
The predominant approach for synthesizing this compound involves a (3 + 2) cycloaddition between cyclopropenes and aminocyclopropanes, catalyzed by photoredox catalysts under blue LED irradiation. This method is highly convergent and allows for the formation of the bicyclic framework with multiple stereocenters in a single step.
-
Cyclopropene + Aminocyclopropane → Bicyclo[3.1.0]hexane derivative -
- Organic or iridium-based photoredox catalysts
- Blue LED light source
- Solvent systems optimized for high diastereoselectivity and yield
This method has been demonstrated to produce a broad scope of derivatives with excellent stereocontrol, making it suitable for medicinal chemistry applications.
(b) Cyclopropanation via (3 + 2) Annulation
The synthesis also involves a cyclopropanation of cyclopropenes with aminocyclopropanes, which is facilitated by photoredox catalysis. This process is scalable and adaptable for multi-gram synthesis, as evidenced by recent research in organic process development.
- Reaction Conditions:
- Use of iridium or organic photocatalysts
- Blue LED irradiation
- Solvent systems such as acetonitrile or dichloromethane
Specific Synthetic Pathways and Data
| Step | Reagents | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropene derivatives | Iridium or organic photoredox catalyst | Blue LED, room temperature | 75-85% | Stereoselective formation of cycloadducts |
| 2 | Aminocyclopropane derivatives | Same as above | Same conditions | 70-80% | Formation of the bicyclic core |
| 3 | Functionalization (aminomethyl group) | Reductive amination or nucleophilic substitution | Mild conditions | Variable | Final introduction of amino group |
Research Discoveries and Optimization
Recent studies have optimized this synthesis for enantioselectivity and scalability :
- Photoredox catalysis has been shown to significantly improve yields and stereocontrol.
- Use of difluorocyclopropenes enhances diastereoselectivity, especially when paired with removable substituents on aminocyclopropanes.
- The process has been scaled to multi-kilogram quantities with consistent results, demonstrating its industrial viability.
Data Tables and Comparative Analysis
| Method | Catalyst | Light Source | Yield (%) | Stereoselectivity | Scale | Remarks |
|---|---|---|---|---|---|---|
| (3 + 2) annulation | Iridium photoredox | Blue LED | 75-85 | High | Laboratory to pilot scale | Broad substrate scope |
| Cyclopropanation | Lithium-mediated | UV or visible | 60-70 | Moderate | Laboratory | Requires further optimization |
Supporting Literature and Sources
- Patents and industrial reports highlight the scalability of photoredox-catalyzed cycloaddition reactions for complex bicyclic compounds.
- Research articles demonstrate the mechanistic basis and scope of (3 + 2) annulation reactions involving cyclopropenes and aminocyclopropanes, emphasizing their utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its high ring strain and reactivity make it useful in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting cancer cell growth .
Comparison with Similar Compounds
Substituent Variations
Key structural variations among bicyclo[3.1.0]hexan-2-ol derivatives include:
- Alkyl and Isopropyl Groups: Compounds like 5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol (CAS 15537-55-0, C₁₀H₁₈O, MW 154) feature non-polar substituents, enhancing lipophilicity and volatility. These are commonly found in essential oils (e.g., sabinene hydrate) and contribute to antimicrobial activity .
- This group may also influence receptor binding in pharmacological contexts .
- Cyclobutyl vs. Cyclopropyl: The cyclobutyl analog, 2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol (C₁₁H₁₉NO, MW 181.27), has a larger ring size, reducing ring strain but increasing molecular weight and steric bulk, which could affect metabolic stability .
Stereochemical Considerations
Stereochemistry significantly impacts biological activity. For example, (1R,2S,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol exhibits distinct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles compared to its enantiomers, emphasizing the importance of chirality in drug design . The target compound’s cyclopropyl group may impose additional conformational constraints, altering its stereochemical interactions .
Physicochemical Properties
- Volatility: Unlike terpene-derived analogs (e.g., sabinene hydrate), the target compound’s aminomethyl group likely reduces volatility, making it less suitable for applications in fragrances but more stable in aqueous environments .
- Solubility: The polar aminomethyl group enhances water solubility compared to purely hydrocarbon-substituted derivatives (e.g., 5-isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol) .
Biological Activity
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula CHNO and a molecular weight of 167.25 g/mol. Its unique structure, characterized by a bicyclo[3.1.0]hexane framework, positions it as a promising candidate in medicinal chemistry, particularly for neuroactive and anticancer applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.
Structural Overview
The compound features:
- A bicyclo[3.1.0]hexane core.
- An aminomethyl substituent that enhances its interaction with biological targets.
This structural configuration is essential for its biological properties, influencing its binding affinity to various receptors and enzymes.
Research indicates that 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol interacts with specific molecular targets, modulating biological pathways relevant to neurotransmitter levels and cancer cell proliferation. The compound's mechanism likely involves:
- Receptor Binding : It may act on neurotransmitter receptors, altering signaling pathways that affect mood and cognition.
- Anticancer Properties : Preliminary studies suggest it inhibits cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroactivity : A study demonstrated that derivatives of bicyclo[3.1.0]hexane can modulate adenosine A3 receptor activity, which is implicated in neuroprotection and anti-inflammatory responses .
- Anticancer Efficacy : In vitro assays showed that the compound significantly reduced the viability of glioma cells by inducing cell death pathways while sparing normal astrocytes from toxicity . This selectivity is crucial for developing safer anticancer therapies.
- Binding Affinity Studies : Research has quantitatively assessed the binding affinity of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol to various receptors, revealing moderate affinities that suggest potential for drug development .
Comparative Analysis
To further understand its biological activity, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol | Bicyclic with aminomethyl group | Potential neuroactive and anticancer properties |
| Bicyclo[3.1.0]hexane | Basic bicyclic structure | Varies widely based on substituents |
| Cyclopropylamine | Contains cyclopropyl group | Known for various pharmacological effects |
Synthesis and Scalability
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol typically involves a (3 + 2) annulation reaction using cyclopropenes and aminocyclopropanes under specific catalytic conditions (e.g., blue LED irradiation). This method has shown good yields across various derivatives, indicating potential for industrial scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
